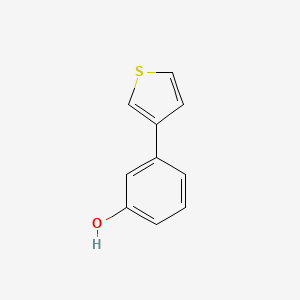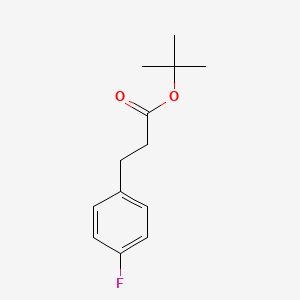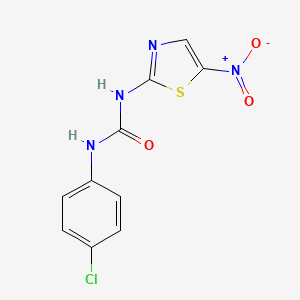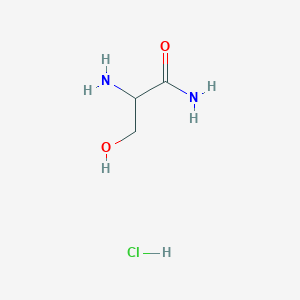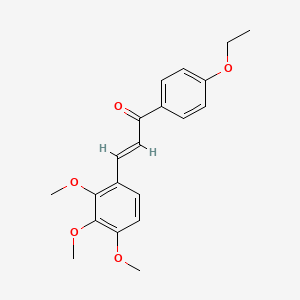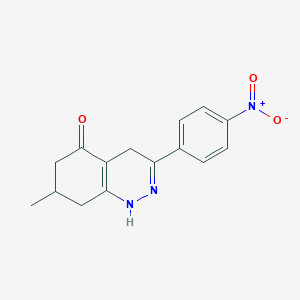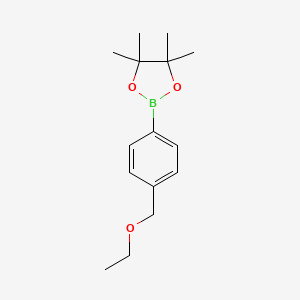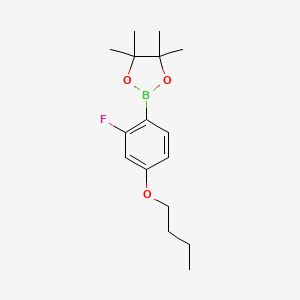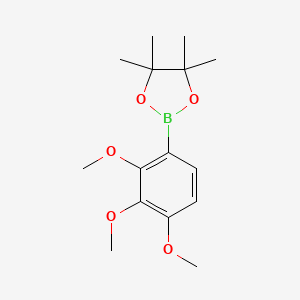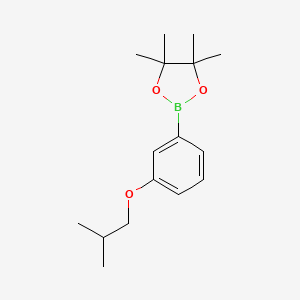
2-(3- Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane (97%) is an organoboron compound that has been extensively studied for its potential applications in organic synthesis and scientific research. This compound, also known as “IBP-TMD”, is a versatile reagent that has been used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions. It has also been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering.
Mécanisme D'action
Target of Action
It is known to be used as a reagent in chemical reactions, particularly in the borylation of arenes .
Mode of Action
This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. In the case of arenes, this results in the formation of organoboron compounds .
Biochemical Pathways
The borylation of arenes can lead to the formation of various organoboron compounds, which have diverse applications in organic synthesis and medicinal chemistry .
Result of Action
The primary result of the action of this compound is the borylation of arenes, leading to the formation of organoboron compounds . These compounds have a wide range of applications in organic synthesis and medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
IBP-TMD is a versatile reagent that can be used in a wide range of chemical reactions. It is simple and efficient to synthesize, and can be obtained in high yields. Furthermore, IBP-TMD is stable and can be stored for long periods of time. The main limitation of IBP-TMD is that it is a relatively expensive reagent, and may not be suitable for large-scale applications.
Orientations Futures
The potential applications of IBP-TMD are vast and varied. It has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. In addition, IBP-TMD has been studied for its potential use in the development of new materials with unique properties, and may be useful in the synthesis of polymers and nanomaterials. Furthermore, IBP-TMD has been investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals, and may be useful in the development of new drugs and pesticides. Finally, IBP-TMD has been studied for its potential use in the treatment of a variety of inflammatory diseases, and may be useful in the development of new treatments for these conditions.
Méthodes De Synthèse
IBP-TMD can be synthesized via a two-step process. The first step involves the reaction of isobutoxyphenyl boronic acid with lithium diisopropylamide in tetrahydrofuran (THF) to form a boronate ester. The second step involves the reaction of the boronate ester with tetrabutyl ammonium fluoride in THF to form IBP-TMD. This synthesis method is simple and efficient, and can be used to obtain IBP-TMD in high yields.
Applications De Recherche Scientifique
IBP-TMD has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. IBP-TMD has also been used in the synthesis of polymers and nanomaterials, and has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRUMKHSNHSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

